1,4-Bis(ethoxymethyl)cyclohexane

Synthetic chemistry Process R&D Phase-transfer catalysis

1,4-Bis(ethoxymethyl)cyclohexane is a cycloaliphatic diether characterized by a cyclohexane ring substituted at the 1 and 4 positions with ethoxymethyl groups. Classified as a synthetic fragrance ingredient with a fruity, pear-like odor profile, it is commercially recognized under the trademark Vertofruct.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 54889-63-3
Cat. No. B12654551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(ethoxymethyl)cyclohexane
CAS54889-63-3
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCOCC1CCC(CC1)COCC
InChIInChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3
InChIKeyDEROEFJZVPSIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(ethoxymethyl)cyclohexane (CAS 54889-63-3): Procurement-Ready Baseline for a Cycloaliphatic Diether and Fragrance Intermediate


1,4-Bis(ethoxymethyl)cyclohexane is a cycloaliphatic diether characterized by a cyclohexane ring substituted at the 1 and 4 positions with ethoxymethyl groups. Classified as a synthetic fragrance ingredient with a fruity, pear-like odor profile, it is commercially recognized under the trademark Vertofruct [1]. Physicochemically, it is a moderate-boiling liquid (247 °C estimated) with low water solubility (~48–569 mg/L, depending on measurement method) and an estimated log KOW of ~3–3.46, indicating moderate lipophilicity [2]. Its production volume is in the 10–100 metric ton per year band, underscoring its industrial relevance [2]. The compound carries a Class III Cramer toxicological classification and is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.11491, restricting its use above 1.5% by weight in consumer products .

Why 1,4-Bis(ethoxymethyl)cyclohexane Cannot Be Replaced by Generic Cyclohexane Diethers or the Parent Diol


Generic substitution among cyclohexane-based diethers is critically undermined by large variances in synthesis selectivity, thermal stability, and toxicological thresholds. The patented phase-transfer catalysis process for the target compound achieves 80% selectivity for the diether under conditions where a close chemical analog (diethyl sulfate alkylation) yields only 45% diether selectivity, more than halving the process yield and increasing the mono-ether impurity burden [1]. The parent diol (1,4-cyclohexanedimethanol) displays entirely different solubility, reactivity, and odor characteristics, making it unsuitable for fragrance applications without terminal ether protection [2]. Furthermore, the specific SNUR regulatory limit of 1.5% in consumer product formulations introduces a legally quantifiable constraint that does not apply in the same form to other in-class analogs, reinforcing the non-interchangeability in downstream consumer goods .

1,4-Bis(ethoxymethyl)cyclohexane: Head-to-Head Quantitative Evidence for Scientific Selection


Synthesis Selectivity: 80% Diether Selectivity vs. 45% for Diethyl Sulfate Route

In a direct head-to-head patent comparison, the ethyl chloride-based phase-transfer process for 1,4-bis(ethoxymethyl)cyclohexane produced a reaction conversion of 99% with 80% diether selectivity [1]. Under analogous conditions using diethyl sulfate as the alkylating agent, the process achieved only 89% conversion and 45% diether selectivity, with the mono-ether by-product predominating at 55% [1]. This corresponds to a 1.78-fold advantage in diether selectivity for the preferred route, directly translating to higher reactor throughput and reduced purification costs.

Synthetic chemistry Process R&D Phase-transfer catalysis

Genotoxicity Safety Clearance with Cramer Class III Classification: RIFM Assessment Outcome

The 2024 RIFM safety assessment explicitly evaluated 1,4-bis(ethoxymethyl)cyclohexane against 7 human health endpoints and concluded that the substance 'does not present a concern for genotoxicity' based on existing data [1]. Computationally, it received a Cramer Class III (High) classification, indicating the most conservative default toxicological threshold is applied, yet all safety endpoints were cleared using target data or TTC-based approaches [1]. In contrast, many structurally simpler cyclohexane derivatives with lower computational alarm (e.g., Cramer Class I) may not have undergone the same depth of expert panel review and multi-endpoint scrutiny.

Fragrance safety Genotoxicity Toxicology

Partition Coefficient (Log KOW ~3) and Water Solubility: Differentiating Lipophilicity from the Parent Diol

1,4-Bis(ethoxymethyl)cyclohexane exhibits a measured/estimated log KOW of approximately 3 (experimental) to 3.46 (EPI Suite estimate) and a water solubility of 48.18 mg/L (EPI Suite) to 569 mg/L (experimental) [1]. By comparison, the parent diol 1,4-cyclohexanedimethanol (CHDM, CAS 105-08-8) is a water-soluble solid (freely soluble in water, alcohols, and ethers), with a markedly lower log P reflecting its dual hydroxyl character [2]. This approximately 3–4 order of magnitude difference in lipophilicity fundamentally alters the compound's partitioning behavior in emulsions and personal care formulations, as well as its environmental fate profile.

Physicochemical properties Formulation science Environmental fate

Consumer Product Concentration Cap: 1.5% SNUR Restriction as a Regulatory Differentiator

Under 40 CFR § 721.11491, the U.S. EPA imposes a Significant New Use Rule (SNUR) on 1,4-bis(ethoxymethyl)cyclohexane (PMN P-17-86), establishing that processing the substance to greater than 1.5% (by weight) for use in consumer products constitutes a significant new use requiring notification . This legally quantifiable concentration cap is a direct differentiator from structurally related cyclohexane diethers such as 1,4-bis(methoxymethyl)cyclohexane (CAS 345303-78-8), for which no comparable published SNUR exists on the U.S. Federal Register as of the current assessment.

Regulatory compliance Consumer product safety EPA SNUR

Optimized Application Scenarios for 1,4-Bis(ethoxymethyl)cyclohexane Based on Quantitative Evidence


High-Yield Fragrance Intermediate Production via Phase-Transfer Catalysis

For synthetic route selection, the ethyl chloride/phase-transfer process is strongly preferred when the target is the terminal diether in high purity. The 80% diether selectivity achieved in Example 1 of the BASF patent [1] provides a 1.78-fold advantage over the diethyl sulfate alternative, justifying the capital investment in autoclave-capable equipment for facilities aiming to supply the compound at consistent purity meeting fragrance-grade specifications.

Pear-Fruity Fragrance Accord Formulation with Pre-Cleared Genotoxicity Profile

Perfumers and formulators developing fruity, pear-like accords can incorporate 1,4-bis(ethoxymethyl)cyclohexane (Vertofruct) with the benefit of a published RIFM safety assessment that clears all 7 human health endpoints and explicitly confirms no genotoxicity concern [2]. This contrasts with less-characterized cyclohexane-based odorants that may impose additional toxicological testing burdens before market introduction.

Protected-Diol Strategy for 1,4-Cyclohexanedimethanol Regeneration in Polymer Chemistry

In research settings requiring a latent or protected form of CHDM for stepwise polymer synthesis, the ethoxymethyl diether serves as a chemically stable, acid-labile protecting group. The compound's log KOW of ~3 [3] improves solubility in organic reaction media compared to the free diol, facilitating homogeneous reaction conditions that the highly water-soluble CHDM cannot provide.

Regulatory-Compliant Consumer Product Formulation Below the 1.5% SNUR Cap

For shower gels and other rinse-off personal care products, the RIFM aggregate exposure model indicates a 95th percentile shower gel concentration of 0.013% [3], which falls comfortably below the EPA SNUR threshold of 1.5% . Formulators can thus target recommended use levels without triggering significant new use regulatory obligations, a compliance scenario not automatically transferable to unregulated structural analogs.

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